![molecular formula C25H23N3O5 B5161086 4-ethoxy-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B5161086.png)
4-ethoxy-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
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Overview
Description
4-ethoxy-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, nitro, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multi-step organic reactions. The key steps include:
Nitration: Introduction of the nitro group to the benzene ring.
Ethoxylation: Substitution of a hydrogen atom with an ethoxy group.
Formation of Benzoxazole: Cyclization to form the benzoxazole ring.
Amidation: Formation of the benzamide linkage.
Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, ethyl iodide for ethoxylation, and appropriate cyclization agents for benzoxazole formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the benzene ring.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide: shares structural similarities with other benzamide derivatives and benzoxazole-containing compounds.
Uniqueness
- The unique combination of ethoxy, nitro, and benzoxazole groups in this compound may confer distinct chemical and biological properties, making it a valuable target for further research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-ethoxy-3-nitro-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-4-32-23-12-8-18(14-21(23)28(30)31)24(29)26-19-9-5-16(6-10-19)25-27-20-13-17(15(2)3)7-11-22(20)33-25/h5-15H,4H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNBEHNUZMVYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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